molecular formula C9H13BrClNO B13459728 [(4-Bromo-3-methoxyphenyl)methyl](methyl)amine hydrochloride

[(4-Bromo-3-methoxyphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B13459728
M. Wt: 266.56 g/mol
InChI Key: FDYUSPGVRANETK-UHFFFAOYSA-N
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Description

(4-Bromo-3-methoxyphenyl)methylamine hydrochloride (CAS: 855272-08-1) is a substituted benzyl-methyl-amine derivative with a bromo group at the 4-position and a methoxy group at the 3-position of the phenyl ring. Its molecular formula is C9H13BrClNO, and it has a molecular weight of 266.56 g/mol .

The hydrochloride salt form enhances solubility and stability, making it suitable for experimental applications in drug discovery and chemical synthesis.

Properties

Molecular Formula

C9H13BrClNO

Molecular Weight

266.56 g/mol

IUPAC Name

1-(4-bromo-3-methoxyphenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H12BrNO.ClH/c1-11-6-7-3-4-8(10)9(5-7)12-2;/h3-5,11H,6H2,1-2H3;1H

InChI Key

FDYUSPGVRANETK-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1)Br)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methoxyphenyl)methylamine hydrochloride typically involves multi-step organic reactions. One common method includes the bromination of 3-methoxybenzylamine, followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methyl iodide or dimethyl sulfate for methylation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methoxyphenyl)methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while oxidation can produce quinones .

Scientific Research Applications

(4-Bromo-3-methoxyphenyl)methylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Bromo-3-methoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The bromine and methoxy groups influence its binding affinity and selectivity towards certain enzymes or receptors. The methylamine group can participate in hydrogen bonding and electrostatic interactions, enhancing its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural similarities with (4-Bromo-3-methoxyphenyl)methylamine hydrochloride, differing in substituent positions, functional groups, or ring systems. A comparative analysis is provided below:

Positional Isomers and Substituted Analogs

Compound Name CAS Number Molecular Formula Key Structural Differences Potential Implications
(3-Bromo-4-methoxyphenyl)methylamine hydrochloride 855272-08-1 C9H13BrClNO Bromo at 3-position, methoxy at 4-position Altered electronic effects; receptor selectivity
(4-Bromo-3-methylphenyl)methylamine hydrochloride 2366997-08-0 C9H13BrClN Methoxy replaced with methyl group at 3-position Reduced polarity; increased lipophilicity
1,3-bis(4-Bromophenyl)propan-2-ylamine hydrochloride 1235438-89-7 C16H18Br2ClN Two 4-bromophenyl groups on a propane backbone Enhanced steric bulk; potential multivalent binding
{[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride N/A C14H14BrCl2NO Bromo-chlorophenoxy substituent on adjacent ring Dual halogen effects; possible metabolic stability
Key Observations:
  • Substituent Position : The bromo-methoxy positional isomer (CAS 855272-08-1) may exhibit distinct electronic properties compared to the target compound, influencing interactions with biological targets .

Pharmacologically Relevant Analogs

Compounds such as 3-(((4-Bromo-2,5-dimethoxyphenethyl)amino)methyl)phenol Hydrochloride (4a) and 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethan-1-amine Hydrochloride (4b) (from ) feature extended phenethylamine backbones with multiple methoxy groups. These are designed as 5-HT2A receptor agonists, highlighting the importance of methoxy and bromo substitutions in serotonin receptor modulation . Compared to (4-Bromo-3-methoxyphenyl)methylamine hydrochloride:

  • Phenethylamine vs.
  • Multi-Substituted Rings : Additional methoxy groups (e.g., 2,5-dimethoxy) may improve binding affinity through π-π stacking or hydrogen bonding .

Physicochemical and Application-Based Comparisons

Key contrasts include:

  • Amine Type : Tertiary amines (e.g., MDEA) favor CO2 capture via carbamate formation, whereas primary/secondary amines (e.g., benzyl-methyl-amine derivatives) are more reactive but less stable .
  • Application Scope : The hydrochloride salt form of the target compound is tailored for pharmaceutical research, unlike MDEA’s industrial use in gas adsorption .

Biological Activity

(4-Bromo-3-methoxyphenyl)methylamine hydrochloride is a compound with significant potential in various biological applications, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromo group and a methoxy group on the phenyl ring, which influence its chemical reactivity and biological properties. The presence of these substituents allows for unique interactions with biological targets, making it a valuable candidate for drug development.

Synthesis

The synthesis of (4-Bromo-3-methoxyphenyl)methylamine hydrochloride typically involves several steps:

  • Bromination : 3-methoxybenzaldehyde is brominated to yield 4-bromo-3-methoxybenzaldehyde.
  • Reduction : The aldehyde is reduced to 4-bromo-3-methoxybenzyl alcohol.
  • Amination : The alcohol undergoes amination to form the corresponding amine.
  • Hydrochloride Formation : The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Biological Activity

The biological activity of (4-Bromo-3-methoxyphenyl)methylamine hydrochloride has been studied in various contexts:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, the presence of halogen substituents (like bromine) has been linked to enhanced antibacterial activity against multi-drug resistant strains .

Anticancer Potential

A study highlighted the compound's potential as an anticancer agent. The mechanism involves interaction with specific receptors or enzymes that play roles in tumor growth and proliferation. The structure-activity relationship (SAR) suggests that the bromo and methoxy groups significantly enhance the compound's efficacy against cancer cell lines .

The mechanism of action involves binding to specific molecular targets such as enzymes or receptors. The bromo and methoxy groups may enhance binding affinity, influencing the compound's selectivity for its targets. This interaction can lead to modulation of enzyme activity or receptor signaling pathways, contributing to its biological effects.

Case Studies

Several studies have explored the effects of (4-Bromo-3-methoxyphenyl)methylamine hydrochloride:

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on various cancer cell lines.
    • Findings : The compound exhibited significant growth inhibition in A-431 and Jurkat cell lines, with IC50 values comparable to established chemotherapeutic agents .
  • Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial properties against resistant bacterial strains.
    • Findings : (4-Bromo-3-methoxyphenyl)methylamine hydrochloride demonstrated potent antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

The unique positioning of the bromo and methoxy groups distinguishes (4-Bromo-3-methoxyphenyl)methylamine hydrochloride from structurally similar compounds:

Compound NameKey FeaturesBiological Activity
(3-Bromo-4-methoxyphenyl)methanamineDifferent substitution patternVaries in reactivity
(4-Methoxyphenyl)methanamineLacks bromo groupReduced potency
(4-Bromophenyl)methanamineLacks methoxy groupDifferent applications

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